molecular formula C11H15NO4 B12124522 4-[Bis(2-hydroxyethyl)amino]benzoic acid

4-[Bis(2-hydroxyethyl)amino]benzoic acid

Cat. No.: B12124522
M. Wt: 225.24 g/mol
InChI Key: PKTBDXPTUWRSHI-UHFFFAOYSA-N
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Description

4-[Bis(2-hydroxyethyl)amino]benzoic acid: is a chemical compound with the molecular formula C₁₁H₁₅NO₄ It contains a benzene ring substituted with two hydroxyethylamine groups

    Chemical Formula: C₁₁H₁₅NO₄

    IUPAC Name: this compound

Preparation Methods

Synthetic Routes:: The synthesis of 4-[Bis(2-hydroxyethyl)amino]benzoic acid involves various methods. One common approach is through the Suzuki–Miyaura coupling reaction, which joins aryl halides with boron reagents. Boron reagents play a crucial role in this process . The general steps include oxidative addition and transmetalation, leading to the formation of the Pd–C bond.

Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy. Researchers optimize reaction conditions, reagent selection, and catalysts to achieve high yields.

Chemical Reactions Analysis

Reactions:: 4-[Bis(2-hydroxyethyl)amino]benzoic acid can undergo several reactions:

    Oxidation: It may participate in oxidation reactions.

    Reduction: Reduction processes are also possible.

    Substitution: Substituents can be introduced via substitution reactions.

Common Reagents::

    Aryl Halides: Used as starting materials.

    Boron Reagents: Essential for Suzuki–Miyaura coupling.

    Palladium Catalysts: Facilitate cross-coupling reactions.

Major Products:: The major products depend on the specific reaction conditions and substituents. Examples include aryl-substituted benzoic acids and related derivatives.

Scientific Research Applications

4-[Bis(2-hydroxyethyl)amino]benzoic acid finds applications in various fields:

    Chemistry: As a versatile building block for organic synthesis.

    Biology: In drug discovery and chemical biology studies.

    Medicine: Investigated for anti-inflammatory properties.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The compound likely exerts its effects by modulating specific enzymes or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While 4-[Bis(2-hydroxyethyl)amino]benzoic acid is unique, it shares similarities with other benzoic acid derivatives. Exploring these analogs can provide insights into structure–activity relationships.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

4-[bis(2-hydroxyethyl)amino]benzoic acid

InChI

InChI=1S/C11H15NO4/c13-7-5-12(6-8-14)10-3-1-9(2-4-10)11(15)16/h1-4,13-14H,5-8H2,(H,15,16)

InChI Key

PKTBDXPTUWRSHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N(CCO)CCO

Origin of Product

United States

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